molecular formula C6H2Br2N2OS B3032202 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1239460-82-2

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3032202
CAS RN: 1239460-82-2
M. Wt: 309.97
InChI Key: VPUOHESABWTXNI-UHFFFAOYSA-N
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Description

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential antitubercular properties . It belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones, which have been designed and synthesized for screening against Mycobacteria .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the use of reagents containing an active chloromethylene fragment . Another method involves the hydrolysis of protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids, which are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been validated by single crystal X-ray diffraction analysis . The tautomeric form with a localized N(1)=C(2) bond is realized in crystals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one is not specified in the search results, it’s worth noting that some thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

5,6-dibromo-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUOHESABWTXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=C(S2)Br)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262421
Record name 5,6-Dibromothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

1239460-82-2
Record name 5,6-Dibromothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239460-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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